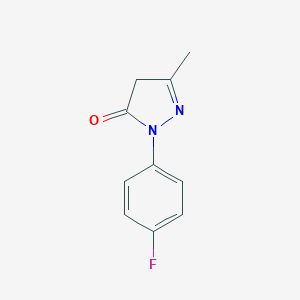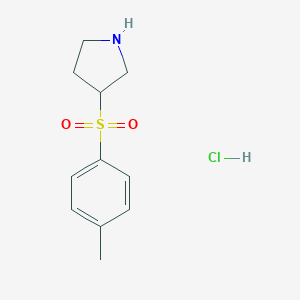
3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2S and its molecular weight is 261.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Interactions
The crystal structure of a related compound, 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, features a three-dimensional network stabilized by π–π interactions, highlighting the structural significance of the 4-methylphenylsulfonyl group in facilitating these interactions (Selig et al., 2009).
Protecting Groups in Synthesis
Tosvinyl and besvinyl groups, derivatives of the 2-(4-methylphenylsulfonyl)ethenyl structure, have been used as protecting groups for NH in a series of compounds, demonstrating their utility in conjugate additions to tosylacetylene. This research shows the versatility of methylphenylsulfonyl-based groups in synthetic chemistry (Petit et al., 2014).
N-Alkylation and Cyclization
A novel approach involving the alkylation of pyrrolidine-2,5-dione with 2-(3,4-dihydro-1-naphthalenyl)ethyl-4-methylphenylsulfonates has been explored, leading to significant advancements in the synthesis of complex imides and their subsequent cyclization to yield aza-norsteroid analogs (Ramana et al., 2003).
Intramolecular Cyclization for Heterocyclic Compounds
The synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of amino keto sulfones illustrates the compound's role in generating aromatic and non-aromatic five-membered heterocyclic compounds. This methodology showcases the use of methylphenylsulfonyl derivatives as precursors in the synthesis of heterocyclic compounds (Benetti et al., 2002).
Synthesis of Pyrrolidines with Sulfonyl Substituents
Research into the synthesis of 4-(trifluoromethyl)pyrrolidines containing sulfonyl and other substituents via 1,3-dipolar cycloaddition reactions extends the utility of sulfone groups in creating compounds with potential pharmacological applications (Markitanov et al., 2016).
Green Metric Evaluation in Synthesis
The synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, involving a green metric evaluation, demonstrates the environmental considerations in the synthesis of sulfone-containing compounds. This research highlights the importance of sustainable practices in chemical synthesis (Gilbile et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-9-2-4-10(5-3-9)15(13,14)11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVYDFUAHPEACJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


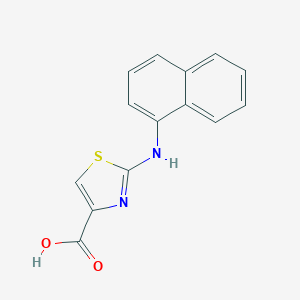


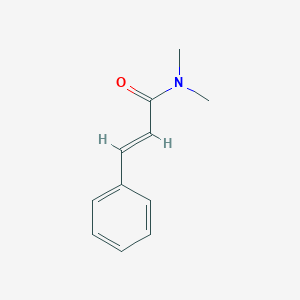

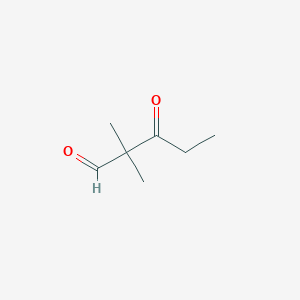
![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)

